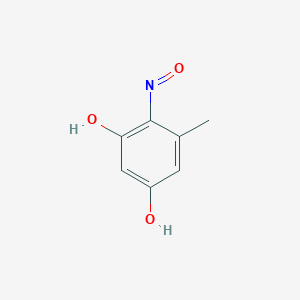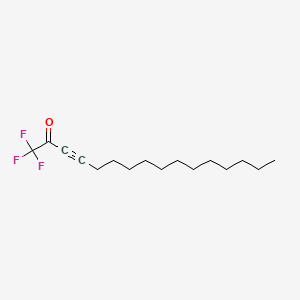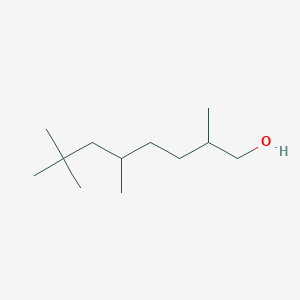
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-mercaptophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiopyran ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1-benzothiopyran-4,8-diol involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzothiopyran, 3,4-dihydro-: This compound is structurally similar but lacks the hydroxyl groups at positions 4 and 8.
3,4-Dihydro-2H-1-benzopyran: This compound contains an oxygen atom instead of sulfur in the heterocyclic ring.
4H-1-Benzothiopyran, 2,3-dihydro-: Another similar compound with slight structural variations.
Uniqueness
3,4-Dihydro-2H-1-benzothiopyran-4,8-diol is unique due to the presence of hydroxyl groups at positions 4 and 8, which can significantly influence its chemical reactivity and biological activity. These functional groups can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.
Properties
| 112107-89-8 | |
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene-4,8-diol |
InChI |
InChI=1S/C9H10O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,7,10-11H,4-5H2 |
InChI Key |
YUZVRWYSCAVAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1O)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)


